molecular formula C9H19FN2 B13157141 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine

Cat. No.: B13157141
M. Wt: 174.26 g/mol
InChI Key: STJHPRPABHMIBW-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is a fluorinated piperazine derivative Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine typically involves the reaction of piperazine with 2-fluoroethyl bromide and isopropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoroethyl)piperazine
  • 4-(Propan-2-yl)piperazine
  • 1-(2-Fluoroethyl)-4-methylpiperazine

Uniqueness

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is unique due to the presence of both the fluoroethyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19FN2

Molecular Weight

174.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C9H19FN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3

InChI Key

STJHPRPABHMIBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CCF

Origin of Product

United States

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